4-[2-[(4-chlorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]benzoic Acid
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Overview
Description
The chemical compound 4-[2-[(4-chlorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]benzoic Acid is a potent and selective antagonist of the metabotropic glutamate receptor 5 (mGluR5)
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-[(4-chlorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]benzoic Acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the imidazole ring: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the imidazole ring.
Introduction of the chlorophenyl group: The chlorophenyl group is introduced through a nucleophilic substitution reaction, where a suitable chlorophenyl derivative reacts with the imidazole intermediate.
Attachment of the benzoic acid moiety: The final step involves the coupling of the benzoic acid moiety to the imidazole derivative, often using a coupling reagent such as EDCI or DCC.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
4-[2-[(4-chlorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]benzoic Acid undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction: The compound can undergo reduction reactions, particularly at the imidazole ring, leading to the formation of dihydroimidazole derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) or potassium carbonate (K₂CO₃) in polar aprotic solvents.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, reduced imidazole derivatives, and various substituted chlorophenyl derivatives .
Scientific Research Applications
4-[2-[(4-chlorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]benzoic Acid has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its interactions with biological targets, particularly the metabotropic glutamate receptor 5 (mGluR5), which is implicated in various neurological disorders.
Medicine: Research is ongoing to explore its potential therapeutic applications in treating conditions such as anxiety, depression, and neurodegenerative diseases.
Industry: The compound is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-[2-[(4-chlorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]benzoic Acid involves its antagonistic effects on the metabotropic glutamate receptor 5 (mGluR5). By binding to this receptor, the compound inhibits its activity, leading to downstream effects on various signaling pathways. This inhibition can modulate neurotransmitter release and synaptic plasticity, which are critical processes in the central nervous system.
Comparison with Similar Compounds
Similar Compounds
2-(4-methylsulfanyl-pyridin-2-ylmethanesulfinyl)-5-propoxy-1H-benzoimidazole: This compound shares structural similarities with 4-[2-[(4-chlorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]benzoic Acid and exhibits high specificity for certain biological targets.
2-substituted 4,5-dihydrooxazoles: These compounds have similar structural features and are known for their antibacterial activity.
Uniqueness
This compound is unique due to its potent and selective antagonistic activity against the metabotropic glutamate receptor 5 (mGluR5). This specificity makes it a valuable tool in studying the role of mGluR5 in various physiological and pathological processes.
Properties
IUPAC Name |
4-[2-[(4-chlorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN2O2S/c18-14-5-1-12(2-6-14)11-23-17-19-9-10-20(17)15-7-3-13(4-8-15)16(21)22/h1-8H,9-11H2,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SIGPCEVMMBMMEN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=N1)SCC2=CC=C(C=C2)Cl)C3=CC=C(C=C3)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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